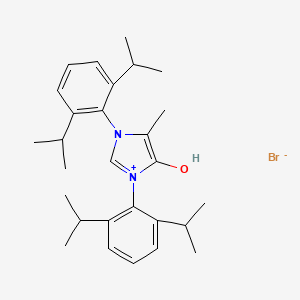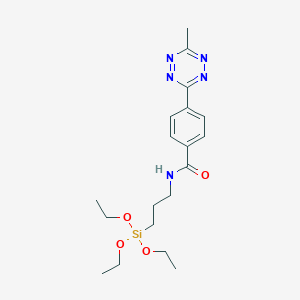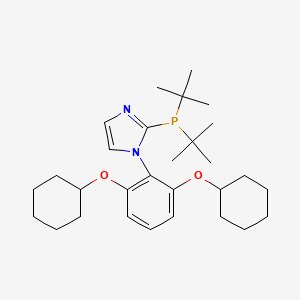![molecular formula C38H52NOPS B6290220 [S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2413724-69-1](/img/structure/B6290220.png)
[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S®]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral compound used in various scientific and industrial applications. It is known for its unique structure, which includes a diadamantanphosphino group, making it a valuable ligand in asymmetric synthesis and catalysis .
Preparation Methods
The synthesis of [S®]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the diadamantanphosphino group and the phenylmethyl group.
Reaction Conditions: The reaction conditions often involve the use of strong bases and specific solvents to ensure the correct stereochemistry is achieved.
Industrial Production: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[S®]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphino group, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[S®]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with molecular targets through its chiral centers. The diadamantanphosphino group plays a crucial role in binding to metal centers, facilitating catalytic reactions. The compound’s unique structure allows it to influence reaction pathways and improve the selectivity and efficiency of catalytic processes .
Comparison with Similar Compounds
[S®]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can be compared with other chiral ligands:
Similar Compounds: Other chiral phosphine ligands, such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and DIPAMP (1,2-bis((2R,5R)-2,5-dimethylphospholano)benzene), are used in similar applications.
Properties
IUPAC Name |
(R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGYFSGTDMIEO-LVRORLBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290173.png)
![[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290180.png)
![[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290182.png)
![[S(R)]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290188.png)
![[S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290193.png)
![[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290199.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290212.png)
![[S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290226.png)
![[S(R)]-N-[(R)-3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290233.png)
![[S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290238.png)
![[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290241.png)
